molecular formula C10H7NO4 B1597361 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 42710-39-4

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1597361
CAS RN: 42710-39-4
M. Wt: 205.17 g/mol
InChI Key: JNOGAXDCJSTIRH-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, also known as MDCO-I, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Polymer Synthesis and Properties

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid plays a significant role in the synthesis of polymers. Research has shown its application in creating unsaturated polyamide-imides, which are known for their solubility in polar solvents and high thermal stability. These polymers, when crosslinked, exhibit increased thermal stability and insolubility even in highly polar solvents. Their swelling behavior and molecular weight between crosslinks have been studied, alongside X-ray diffraction and dielectric properties (Maiti & Ray, 1983).

Synthesis of Dicarboxylic Acids and Poly (Ester-Imide)

Another application includes the synthesis of dicarboxylic acids, which are crucial for the formation of poly (ester-imide). These compounds demonstrate excellent solubility in polar aprotic solutions and showcase superior thermal stability. The study of these materials involves the use of FTIR, 1HNMR, and TGA techniques (Kamel, Mutar, & Khlewee, 2019).

Molecular Docking and Anti-Inflammatory Agents

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. The study involved molecular docking to understand the binding affinity towards human serum albumin, revealing promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).

Antiepileptic Activity of Phthalimide Derivatives

The compound's derivatives have also been explored for their antiepileptic activity. The study includes the synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, with subsequent testing for antiepileptic activity. The results indicated significant activity, suggesting the potential of these compounds in medical research (Asadollahi et al., 2019).

properties

IUPAC Name

2-methyl-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-11-8(12)6-3-2-5(10(14)15)4-7(6)9(11)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOGAXDCJSTIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358266
Record name 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

CAS RN

42710-39-4
Record name 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a microwave vial was added 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid (200 mg, 1.041 mmol), THF (2 mL) and methylamine (2.0M THF, 2.0 mL). The flask was irradiated in a microwave at 100° C. for 5 min. At this time, AcOH (glacial, 0.4 mL) and an additional portion of methylamine (2.0M THF, 2.0 mL) were added, and the flask was placed in a the microwave at 100° C. for 2 h. The flask was allowed to cool and then azeotropically dried (toluene, 3×5 mL). The flask was placed under a high vacuum for 12 h to provide 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid which was used directly in the amide coupling reaction without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Ö Gunduğdu, SAA Noma, T Taskin-Tok, B Ateş… - Journal of Molecular …, 2020 - Elsevier
The aim of the present study was to synthesis of isoindole-1,3(2H)-dione (Phthalimides) derivatives and to investigation the inhibition of xanthine oxidase (XO). In study, xanthine …
Number of citations: 13 www.sciencedirect.com

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